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For Researchers, Scientists, and Drug Development Professionals

Introduction
SGC6870N is the inactive (S)-enantiomer of SGC6870, a potent and selective allosteric

inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] As an inactive enantiomer,

SGC6870N serves as an ideal negative control for experiments investigating the biological

roles of PRMT6 and the effects of its inhibition by SGC6870.[1][2][3] This document provides a

detailed protocol for the application of SGC6870N in chromatin immunoprecipitation (ChIP)

assays to enable researchers to accurately assess the impact of PRMT6 inhibition on histone

methylation and gene regulation.

PRMT6 is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on

histone tails, most notably at H3R2. This modification is generally associated with

transcriptional repression. By using SGC6870 to inhibit PRMT6 activity and SGC6870N as a

negative control, researchers can specifically dissect the downstream effects of PRMT6-

mediated histone methylation.

Data Presentation
The following table summarizes the key properties of SGC6870 and its inactive enantiomer,

SGC6870N. This information is crucial for designing experiments and interpreting results.
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Compound Target
Biological
Activity

In Vitro IC50
(PRMT6)

Cellular IC50
(H3R2me2a in
HEK293T)

SGC6870 PRMT6

Potent, selective,

and cell-active

allosteric inhibitor

77 ± 6 nM 0.8 ± 0.2 µM

SGC6870N None

Inactive

enantiomer,

negative control

Inactive Inactive

Data compiled from multiple sources.[2][4]

Signaling Pathway
The diagram below illustrates the role of PRMT6 in histone methylation and transcriptional

regulation. PRMT6 specifically methylates H3R2, leading to transcriptional repression. The

active inhibitor, SGC6870, blocks this activity, while SGC6870N does not.
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Caption: PRMT6-mediated histone H3R2 methylation and its inhibition by SGC6870.

Experimental Protocols
This section provides a detailed protocol for a chromatin immunoprecipitation (ChIP) assay

using SGC6870N as a negative control alongside the active PRMT6 inhibitor, SGC6870.

Experimental Workflow Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b15588080?utm_src=pdf-body-img
https://www.benchchem.com/product/b15588080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram outlines the major steps of the ChIP protocol.

1. Cell Culture and Treatment
(SGC6870, SGC6870N, Vehicle)

2. Cross-linking
(Formaldehyde)

3. Cell Lysis and
Chromatin Shearing

(Sonication)

4. Immunoprecipitation
(Anti-H3R2me2a or IgG) 5. Washing and Elution 6. Reverse Cross-linking

and DNA Purification
7. Downstream Analysis

(qPCR, ChIP-seq)

Click to download full resolution via product page

Caption: A streamlined workflow for the Chromatin Immunoprecipitation (ChIP) protocol.

Detailed Protocol
1. Cell Culture and Treatment:

1.1. Plate cells at an appropriate density to reach 80-90% confluency at the time of harvesting.

1.2. Prepare stock solutions of SGC6870 and SGC6870N in DMSO. 1.3. Treat cells with the

desired concentrations of SGC6870, SGC6870N, or a vehicle control (DMSO). A typical

concentration range for SGC6870 is 1-10 µM. Use the same concentration for SGC6870N. 1.4.

Incubate cells for a predetermined duration (e.g., 24-72 hours) to allow for changes in histone

methylation.

2. Cross-linking:

2.1. Add formaldehyde directly to the cell culture medium to a final concentration of 1%. 2.2.

Incubate at room temperature for 10 minutes with gentle shaking. 2.3. Quench the cross-linking

reaction by adding glycine to a final concentration of 125 mM. 2.4. Incubate at room

temperature for 5 minutes. 2.5. Wash the cells twice with ice-cold PBS.

3. Cell Lysis and Chromatin Shearing:

3.1. Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by

centrifugation. 3.2. Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing

protease inhibitors. 3.3. Sonicate the lysate to shear the chromatin into fragments of 200-1000

bp. The optimal sonication conditions should be empirically determined. 3.4. Centrifuge the

sonicated lysate to pellet cellular debris. The supernatant contains the soluble chromatin.

4. Immunoprecipitation:
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4.1. Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C. 4.2. Take a

small aliquot of the pre-cleared chromatin to serve as the "input" control. 4.3. Add the primary

antibody (e.g., anti-H3R2me2a) or a negative control antibody (e.g., normal rabbit IgG) to the

remaining chromatin. 4.4. Incubate overnight at 4°C with rotation. 4.5. Add Protein A/G beads

to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C with rotation.

5. Washing and Elution:

5.1. Pellet the beads by centrifugation and discard the supernatant. 5.2. Perform a series of

washes with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding. 5.3.

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

6. Reverse Cross-linking and DNA Purification:

6.1. Add NaCl to the eluted chromatin and the input samples to a final concentration of 200

mM. 6.2. Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-

links. 6.3. Add RNase A and incubate for 30 minutes at 37°C. 6.4. Add Proteinase K and

incubate for 2 hours at 45°C. 6.5. Purify the DNA using a PCR purification kit or phenol-

chloroform extraction followed by ethanol precipitation.

7. Downstream Analysis:

7.1. Quantify the purified DNA. 7.2. Analyze the enrichment of specific DNA sequences by

quantitative PCR (qPCR) using primers for target gene promoters. 7.3. Alternatively, perform

ChIP-sequencing (ChIP-seq) for genome-wide analysis of H3R2me2a distribution.

By following this protocol, researchers can effectively use SGC6870N as a negative control to

validate the specific effects of PRMT6 inhibition on histone methylation and gene expression,

thereby ensuring the robustness and reliability of their findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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